(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This compound features a pyrrolidine ring substituted with a thioether group and a methoxyphenyl moiety, which may contribute to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The synthesis of (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride has been reported in various scientific literature, with methods developed to optimize yield and purity. The compound is often synthesized from commercially available starting materials, including pyrrolidine derivatives and thioether precursors.
This compound can be classified as a thioether and pyrrolidine derivative, which places it within the broader category of heterocyclic compounds. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of drug design.
The synthesis of (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride typically involves the following steps:
The synthesis may utilize standard laboratory techniques such as refluxing, extraction, and purification through crystallization or chromatography to achieve high purity levels.
The molecular structure of (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride can be represented as follows:
The compound features:
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride can undergo various chemical reactions relevant to its function as a potential drug candidate:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
Further studies are necessary to elucidate the precise mechanisms at play, including binding affinities and kinetic parameters.
Relevant data from studies on similar compounds suggest that these properties can significantly influence their bioavailability and pharmacokinetics.
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride has potential applications in:
The chiral center at the pyrrolidine C3 position in (R)-3-((2-methoxyphenyl)thio)pyrrolidine hydrochloride (CAS# 1417789-77-5, C₁₁H₁₅NOS·HCl, MW 245.77) fundamentally dictates its biorecognition and binding thermodynamics [2] [4]. The (R)-enantiomer adopts a specific three-dimensional orientation that optimizes hydrophobic contacts and hydrogen bonding with asymmetric binding pockets in biological targets, contrasting sharply with its (S)-counterpart. Molecular modeling reveals that the (R)-configuration positions the 2-methoxyphenylthio moiety in a spatially constrained orientation that complements the curved topology of allosteric sites in G-protein coupled receptors (GPCRs) [4]. This stereospecificity translates to enhanced binding affinity—docking simulations against mGluR2 demonstrate a 5.3-fold greater free energy change (ΔG = -9.2 kcal/mol) for the (R)-enantiomer compared to the (S)-form (ΔG = -7.1 kcal/mol) due to optimal π-stacking and van der Waals interactions [6]. The protonated pyrrolidine nitrogen forms a salt bridge with Asp188 in GABAB receptors exclusively in the (R)-configuration, explaining its superior pharmacological activity over racemic mixtures [6] [9].
Table 1: Stereochemical Impact on Receptor Binding Parameters
Receptor Target | (R)-Enantiomer ΔG (kcal/mol) | (S)-Enantiomer ΔG (kcal/mol) | Key Interactions |
---|---|---|---|
mGluR2 Allosteric Site | -9.2 | -7.1 | π-Stacking (Phe678), H-bond (Tyr659) |
GABAB Transmembrane Domain | -8.7 | -6.9 | Salt bridge (Asp188), hydrophobic (Ile156) |
σ1 Receptor | -7.8 | -7.5 | H-bond (Glu172), van der Waals (Leu191) |
The thioether bridge (-S-) connecting the 2-methoxyphenyl and pyrrolidine groups serves as a conformational modulator and electronic tuner that significantly influences molecular properties [2] [6]. X-ray crystallography analogs demonstrate a C-S bond length of 1.82 Å ± 0.02—longer than typical C-O bonds (1.43 Å)—which enhances rotational flexibility and enables adaptive binding in restricted enzymatic clefts [6]. The sulfur atom’s polarizability (electronegativity = 2.58) facilitates charge transfer interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites, contributing 30-40% of the total binding energy in GABAB receptor complexes [9]. Density Functional Theory (DFT) calculations reveal the thioether’s HOMO orbital (-6.3 eV) delocalizes electron density toward the methoxyphenyl ring, lowering its π* orbital energy by 0.8 eV versus oxygen analogs [6]. This electronic redistribution enhances lipophilicity (clogP = 2.15) compared to ether analogs (clogP = 1.78), improving membrane permeability while maintaining aqueous solubility through hydrochloride salt formation [2] [3].
Table 2: Thioether vs. Ether Linkage Properties
Parameter | Thioether Derivative | Ether Analog | Biological Implication |
---|---|---|---|
C-X Bond Length | 1.82 Å | 1.43 Å | Enhanced conformational adaptability |
HOMO Energy | -6.3 eV | -7.1 eV | Improved charge transfer interactions |
clogP | 2.15 | 1.78 | Increased membrane permeability |
Torsional Barrier | 8.1 kcal/mol | 10.3 kcal/mol | Facilitates target-induced fit binding |
Advanced docking simulations position (R)-3-((2-methoxyphenyl)thio)pyrrolidine hydrochloride within allosteric pockets of mGluR2 and GABAB receptors with high precision (RMSD <1.0 Å) [6] [9]. In mGluR2, the protonated pyrrolidine nitrogen forms a salt bridge with Arg61 (distance: 2.9 Å) while the 2-methoxyphenyl group engages in T-shaped π-stacking with Phe114 (interplanar angle: 87°) [9]. The thioether sulfur participates in a sulfur-π interaction (3.4 Å) with Tyr115, contributing -1.8 kcal/mol to binding energy—validated by free energy perturbation (FEP) calculations [6]. GABAB receptor docking shows distinct binding mode divergence: the ortho-methoxy group inserts into a hydrophobic subpocket lined by Leu287 and Val291, explaining its 12-fold selectivity over meta-substituted analogs (Ki = 0.32 μM vs. 3.8 μM) [7]. Notably, the (R)-configuration enables a hydrogen bond network with Thr188 (2.6 Å) and Asn92 (3.0 Å) that is sterically obstructed in the (S)-enantiomer [6]. These computational insights rationalize the compound’s allosteric modulation potential, particularly its positive cooperativity (α = 1.8) with glutamate at mGluR2 receptors [9].
Structural variations among pyrrolidine thioethers profoundly impact target engagement and pharmacological profiles. The substitution pattern on the phenyl ring dictates receptor selectivity: ortho-methoxy derivatives exhibit 5-fold greater mGluR2 affinity than para-fluoro analogs due to reduced steric clash in the shallow allosteric pocket [6]. Positional isomerism studies reveal that 3-(arythio)pyrrolidines (e.g., CAS# 1417789-77-5) demonstrate superior metabolic stability (t₁/₂ = 47 min) versus 2-(((ary)thio)methyl) analogs (t₁/₂ = 28 min, CAS# 1417794-33-2) because the latter undergoes rapid oxidative desulfurization at the benzylic position [3] [6]. Molecular weight analysis shows compounds ≤260 Da (e.g., C₁₁H₁₅NOS·HCl, MW 245.77) maintain optimal blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s) compared to bulkier derivatives like 3-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride (MW 261.79, Pe = 5.2 × 10⁻⁶ cm/s) [6]. Crucially, the pyrrolidine scaffold outperforms piperidine analogs in conformational rigidity, reducing entropic penalties upon receptor binding (ΔS = -12.3 cal/mol·K vs. -19.8 cal/mol·K) [6].
Table 3: Structure-Activity Relationships of Pyrrolidine Thioethers
Structural Feature | Optimal Characteristic | Activity Consequence |
---|---|---|
Aryl Substituent Position | ortho-Methoxy | Enhanced mGluR2 binding (Ki = 0.15 μM) |
Chirality | (R)-Configuration | 5.3x GABAB potency vs. (S) |
Linkage Geometry | Direct C3-S bond | Higher metabolic stability (t₁/₂ = 47 min) |
Molecular Weight | ≤260 Da | BBB permeability (Pe >8 × 10⁻⁶ cm/s) |
Nitrogen Basicity | pKa 9.2 (protonated) | Salt bridge formation (ΔG = -2.4 kcal/mol) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: